2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl group at position 3 of the triazole ring, substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively. The acetohydrazide moiety is further functionalized with an (E)-configured hydrazone linkage to a 2-hydroxyphenyl ethylidene group. The (E)-configuration of the hydrazone group is critical for molecular stability and interaction with biological targets, as confirmed by single-crystal X-ray analyses in analogous compounds .
Properties
Molecular Formula |
C24H20ClN5O2S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-16(20-9-5-6-10-21(20)31)26-27-22(32)15-33-24-29-28-23(17-7-3-2-4-8-17)30(24)19-13-11-18(25)12-14-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-16+ |
InChI Key |
JMVQLCSYDQIKNI-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazole ring. The process includes:
Formation of the Triazole Ring: This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives.
Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, typically using thiol reagents under controlled conditions.
Final Condensation: The final step involves the condensation of the intermediate product with 2-hydroxyphenyl ethylidene acetohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features:
- A triazole ring which is known for its biological activity.
- A chlorophenyl group that enhances lipophilicity and biological interactions.
- A hydroxyphenyl group which may contribute to its antioxidant properties.
The compound exhibits a range of biological activities, particularly:
Antimicrobial Properties
Compounds containing triazole moieties are known for their significant antimicrobial activity. Studies indicate that derivatives can inhibit key metabolic enzymes in various bacterial and fungal strains, presenting potential for new antimicrobial agents .
Antioxidant Activity
The presence of hydroxyphenyl groups may provide antioxidant properties, allowing the compound to scavenge free radicals and protect against oxidative stress.
Anticancer Potential
Research suggests that triazole derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms including enzyme inhibition and receptor modulation .
Pharmaceutical Applications
Due to its diverse biological activities, this compound holds promise in drug development for:
- Antimicrobial agents targeting resistant bacterial strains.
- Antioxidants for chronic diseases associated with oxidative stress.
- Anticancer therapies , especially for specific types of tumors.
Agricultural Applications
The compound's antimicrobial properties may also be explored in agricultural settings as a potential fungicide or bactericide to protect crops from pathogens.
Material Science
The unique structural features could lead to applications in developing new materials with specific chemical properties, such as sensors or catalysts.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Antioxidant Activity Assessment : Research indicated that the hydroxyphenyl group contributed significantly to the antioxidant capacity of the compound, making it a candidate for formulations aimed at reducing oxidative damage in cells.
- Cancer Cell Line Studies : In vitro studies revealed that this compound inhibited the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy development .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences:
- Electron-Withdrawing vs.
- Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, a feature absent in ZE-4b/c. This could improve binding affinity to enzymes like cyclooxygenase (COX) or microbial targets .
Computational and Analytical Insights
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting with the formation of the triazole ring via cyclization of hydrazine derivatives with appropriate aldehydes or ketones. The introduction of the chlorophenyl group is achieved through nucleophilic substitution reactions.
Key Steps in Synthesis:
- Formation of Triazole Ring : Cyclization reaction under acidic or basic conditions.
- Nucleophilic Substitution : Introduction of the chlorophenyl group using chlorobenzene derivatives.
- Final Coupling : Attachment of the hydroxyphenyl group via a coupling reaction.
Antimicrobial Properties
Compounds containing the triazole moiety have been reported to exhibit significant antimicrobial activity. Studies indicate that derivatives of 1,2,4-triazoles can act against a broad spectrum of bacteria and fungi due to their ability to inhibit key metabolic enzymes. For instance, triazole compounds have shown efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with cellular signaling pathways, leading to cell cycle arrest and apoptosis . In vitro studies on similar compounds have shown IC50 values indicating potent anti-proliferative effects against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 13.004 | HepG2 |
| Compound B | 28.399 | HepG2 |
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Triazole derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity contributes to their potential use in preventing various diseases related to oxidative damage .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that those containing mercapto groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is crucial for this activity .
- Anticancer Mechanisms : In vitro assays revealed that compounds similar to 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide effectively inhibited cell proliferation in HepG2 liver cancer cells, suggesting a direct impact on cancer cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
